

An In-depth Technical Guide to Acequinocyl-hydroxy (CAS 57960-31-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACEQUINOCYL-HYDROXY

Cat. No.: B1255667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a quinoline-based contact miticide valued in agricultural settings for its efficacy against a wide spectrum of mite species. It operates as a pro-acaricide, undergoing metabolic activation within the target organism to its potent form, **acequinocyl-hydroxy** (CAS 57960-31-3). This active metabolite is the primary agent of toxicity, disrupting cellular respiration and leading to the cessation of energy production in mites. This technical guide provides a comprehensive overview of **acequinocyl-hydroxy**, detailing its physicochemical properties, mechanism of action, metabolic pathway, toxicology, and key experimental protocols for its study. All quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams.

Physicochemical Properties

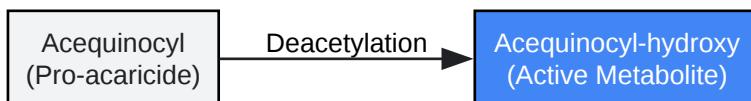
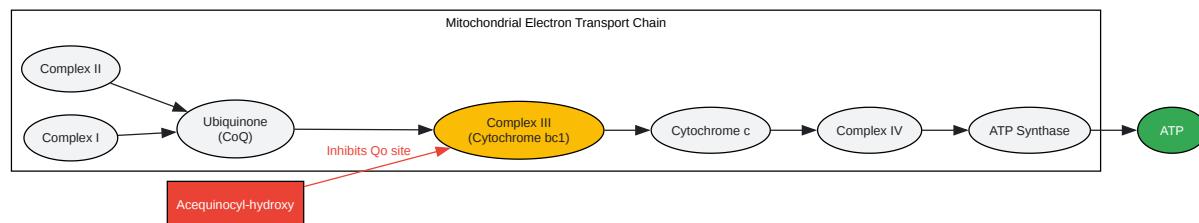

A summary of the key physicochemical properties of acequinocyl and its active metabolite, **acequinocyl-hydroxy**, is presented in Table 1.

Table 1: Physicochemical Properties of Acequinocyl and **Acequinocyl-hydroxy**

Property	Acequinocyl	Acequinocyl-hydroxy
CAS Number	57960-19-7 [1]	57960-31-3 [2] [3] [4] [5] [6]
Molecular Formula	C ₂₄ H ₃₂ O ₄ [1]	C ₂₂ H ₃₀ O ₃ [2] [4] [5]
Molecular Weight	384.51 g/mol [1]	342.47 g/mol [4] [6]
Appearance	Fine yellowish powder [1]	Yellow crystalline powder [3]
Melting Point	59.6 °C [1]	94 - 98 °C [3]
Water Solubility	6.7 x 10 ⁻⁶ g/L (at 25 °C) [1]	Insoluble
Log P (octanol/water)	> 6.2 [1]	Not available

Metabolism of Acequinocyl

Acequinocyl is metabolically converted to its active form, **acequinocyl-hydroxy**, through deacetylation. This process is crucial for its acaricidal activity. The metabolic pathway is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Metabolic activation of acequinocyl.

Mechanism of Action

The primary mode of action of **acequinocyl-hydroxy** is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (cytochrome bc₁ complex). By binding to the Q_o site of Complex III, it blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the pumping of protons across the inner mitochondrial membrane, leading to the collapse of the proton motive force and the cessation of ATP synthesis, ultimately causing paralysis and death of the mite.[\[7\]](#)

[Click to download full resolution via product page](#)

Inhibition of mitochondrial Complex III by **acequinocyl-hydroxy**.

Toxicology

Acequinocyl generally exhibits low acute toxicity to mammals. The primary toxicological effects observed in longer-term studies are related to the hematopoietic system, including increased blood clotting time and internal hemorrhage, which is consistent with its structural similarity to Vitamin K.^[8] A summary of toxicological data is provided in Table 2.

Table 2: Toxicological Data for Acequinocyl

Parameter	Species	Value	Reference
Oral LD ₅₀	Rat	> 5000 mg/kg	[1]
Dermal LD ₅₀	Rat	> 2000 mg/kg	[1]
Oral LD ₅₀	Mouse	> 5000 mg/kg	[1]
Contact Acute LD ₅₀	Honeybee (<i>Apis mellifera</i>)	280 µ g/bee	[9]
Oral Acute LD ₅₀	Honeybee (<i>Apis mellifera</i>)	315 µ g/bee	[9]

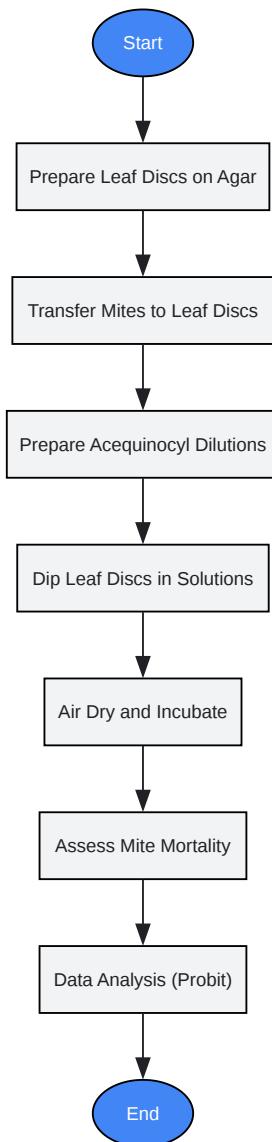
The efficacy of acequinocyl against various mite species has been documented. Table 3 presents a selection of LC₅₀ values.

Table 3: Efficacy of Acequinocyl Against Various Mite Species

Mite Species	Life Stage	Bioassay Method	LC ₅₀ (ppm)	Reference
Tetranychus urticae (Susceptible Line)	Adult	Leaf-dip	35.56	[3]
Tetranychus urticae (Field Populations)	Adult	Leaf-dip	15.49 - 176	[3]

Experimental Protocols

Detailed methodologies for key experiments involving acequinocyl and **acequinocyl-hydroxy** are provided below.


Leaf-Dip Bioassay for Acaricidal Efficacy

This protocol is used to determine the lethal concentration (e.g., LC₅₀) of acequinocyl against mites.

- Materials:
 - Bean plants or other suitable host plants
 - Petri dishes (9 cm diameter)
 - Agar
 - Acequinocyl technical grade
 - Non-ionic surfactant (e.g., Triton X-100)
 - Distilled water
 - Stereomicroscope
 - Fine brush

- Procedure:

- Preparation of Leaf Discs: Prepare a 1.5% agar solution and pour it into Petri dishes. Once solidified, place a leaf disc from the host plant, abaxial side up, onto the agar.[10]
- Mite Transfer: Using a fine brush, transfer 20-30 adult female mites onto each leaf disc. [10]
- Treatment Preparation: Prepare a stock solution of acequinocyl in a suitable solvent (e.g., acetone) and then make a series of at least five serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).[3] A control solution containing only distilled water and the surfactant should also be prepared.
- Application: Dip each leaf disc with mites into the respective acequinocyl solution for 5 seconds.[10]
- Drying and Incubation: Allow the treated leaf discs to air dry before placing them back into the Petri dishes. Incubate the dishes at 25 ± 2 °C, $60 \pm 10\%$ relative humidity, and a 16:8 hour (light:dark) photoperiod.[10]
- Mortality Assessment: After 24 to 48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[3][10]
- Data Analysis: Correct for control mortality using Abbott's formula. Perform Probit analysis to determine the LC₅₀ values and their 95% confidence intervals.[3]

[Click to download full resolution via product page](#)

Workflow for a leaf-dip bioassay.

Residue Analysis by HPLC-DAD

This method is suitable for the determination of acequinocyl and **acequinocyl-hydroxy** residues in fruits and vegetables.[11]

- Instrumentation:
 - High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

- Column: ZORBAX SB-C₁₈ (250mm x 4.6mm, 10 µm) or equivalent[6]
- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (90:10, v/v)[6]
 - Flow Rate: 1.0 mL/min[6]
 - Column Temperature: 25 °C (room temperature)[6]
 - Injection Volume: 20 µL[6]
 - Detection Wavelength: 250 nm[11]
- Sample Preparation (Fruits and Vegetables):
 - Extraction: Homogenize a representative sample of the fruit or vegetable. Extract a subsample with a 1:1 (v/v) solution of hexane and ethyl acetate.[11]
 - No Cleanup Required: For many fruit and vegetable matrices, no further cleanup is necessary.[11]
 - Analysis: Directly inject the extract into the HPLC system.
 - Quantification: Quantify the concentrations of acequinocyl and **acequinocyl-hydroxy** based on a calibration curve prepared using certified reference standards.

Mitochondrial Complex III Activity Assay

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

- Principle: The activity of Complex III (ubiquinol-cytochrome c reductase) is determined by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
- Materials:
 - Isolated mitochondria

- Complex III Assay Buffer
- Cytochrome c solution
- Decylubiquinol (substrate)
- Antimycin A (Complex III inhibitor)
- Spectrophotometric multiwell plate reader
- Procedure:
 - Mitochondria Isolation: Isolate mitochondria from the target tissue or cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.[10]
 - Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and cytochrome c.
 - Inhibitor Control: For a negative control, add Antimycin A to a separate reaction mixture and incubate for a few minutes.[10]
 - Sample Addition: Add the isolated mitochondria to the reaction mixtures.
 - Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.[10]
 - Measurement: Immediately measure the increase in absorbance at 550 nm over time in kinetic mode.[10]
 - Data Analysis: Calculate the rate of cytochrome c reduction. The specific activity of Complex III is the inhibitor-sensitive rate (the rate in the absence of Antimycin A minus the rate in the presence of Antimycin A). The IC₅₀ value for an inhibitor like **acequinocyl-hydroxy** can be determined by measuring the activity over a range of inhibitor concentrations.

Conclusion

Acequinocyl-hydroxy is the biologically active form of the acaricide acequinocyl, functioning as a potent inhibitor of mitochondrial Complex III. This targeted disruption of cellular energy metabolism provides effective control of various mite species across all life stages. The experimental protocols detailed in this guide offer standardized methods for evaluating the efficacy, residues, and mechanism of action of this important compound, providing a valuable resource for researchers in the fields of agriculture, toxicology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Complex III (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. benchchem.com [benchchem.com]
- 9. Acequinocyl [sitem.herts.ac.uk]
- 10. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]
- 11. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acequinocyl-hydroxy (CAS 57960-31-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1255667#acequinocyl-hydroxy-cas-number-57960-31-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com